(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine
Description
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine is a bifunctional aromatic methanamine derivative with a molecular formula of C₁₄H₁₁ClF₃N and a monoisotopic mass of 285.05322 Da . The compound features a 4-chlorophenyl group attached to a 3-(trifluoromethoxy)phenyl moiety via a methanamine bridge. The chlorine atom (electron-withdrawing) in the para-position and the trifluoromethoxy group (lipophilic and electron-withdrawing) in the meta-position contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8,13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFAIWNLYMWALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethoxy)aniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient and cost-effective production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural and physicochemical differences between the target compound and related methanamine derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (Da) | Key Features | Reference |
|---|---|---|---|---|---|
| (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine | 4-Cl, 3-CF₃O | C₁₄H₁₁ClF₃N | 285.05 | Biphenyl core with para-Cl and meta-CF₃O; balanced lipophilicity and electronic effects | |
| [4-(Trifluoromethoxy)phenyl]methanamine hydrochloride | 4-CF₃O | C₈H₈F₃NO·HCl | 227.61 (free base: 191.15) | Single aromatic ring with para-CF₃O; higher solubility due to HCl salt | |
| [3-(Trifluoromethyl)phenyl]methanamine hydrochloride | 3-CF₃ | C₈H₈F₃N·HCl | 211.61 (free base: 175.15) | meta-CF₃ group; smaller size and higher electronegativity compared to CF₃O | |
| 3-Chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride | 3-Cl, 4-CF₃; 4-Cl | C₁₄H₁₀Cl₂F₃N·HCl | 364.61 (free base: 328.14) | Dual chloro and CF₃ groups; increased steric hindrance | |
| N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide | 4-Cl, 4-CF₃O (acrylamide linker) | C₁₆H₁₁ClF₃NO₂ | 341.72 | Acrylamide spacer alters conformation and hydrogen-bonding potential |
Key Comparative Insights
Electronic and Steric Effects
- The trifluoromethoxy group in the target compound provides greater steric bulk and lipophilicity compared to trifluoromethyl (e.g., ) or methoxy groups (e.g., ). This enhances membrane permeability but may reduce binding specificity in crowded biological environments.
- In contrast, meta-substituted analogs (e.g., ) exhibit different dipole orientations.
Positional Isomerism
- The 3-(trifluoromethoxy)phenyl group in the target compound contrasts with 4-(trifluoromethoxy)phenyl derivatives (e.g., ). The meta-position of CF₃O may reduce symmetry and alter π-π stacking interactions compared to para-substituted analogs.
Salt Forms and Solubility
- Hydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases. The target compound’s salt form is unspecified in the evidence, but its neutral form likely has moderate solubility in organic solvents.
Functional Group Impact
Biological Activity
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine, a compound with unique structural characteristics, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , featuring a chlorophenyl group and a trifluoromethoxy group attached to a methanamine backbone. The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route includes:
- Formation of the Amino Group : The introduction of the amino group is achieved through nucleophilic substitution reactions.
- Functionalization : The trifluoromethoxy group is introduced via electrophilic aromatic substitution.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models .
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : By binding to various receptors, it can influence signaling pathways that regulate cell growth and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antibacterial agent.
- Anti-inflammatory Study :
- Anticancer Study :
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] | High | Moderate | Moderate |
| 4-Chloromethylbiphenyl | Low | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
